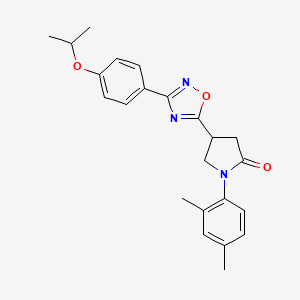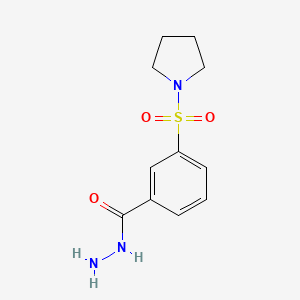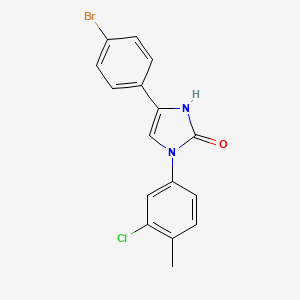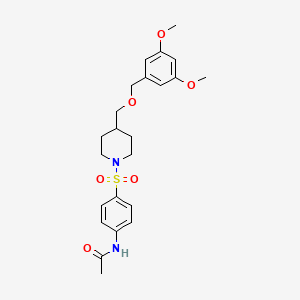![molecular formula C29H29N5O2S B2611714 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-46-6](/img/structure/B2611714.png)
5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a chemical substance with the molecular formula C30H31N5O2S and a molecular weight of 525.671. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through aminomethylation reactions2. For a more detailed synthesis procedure, it would be best to refer to the original research papers or contact the supplier directly31.Molecular Structure Analysis
The molecular structure of this compound consists of a benzhydryl group attached to a piperazine ring, which is further connected to a methoxyphenyl group. This entire structure is then attached to a thiazolotriazol ring system1. For a detailed structural analysis, it would be best to refer to the original research papers or contact the supplier directly1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been involved in various chemical reactions, including condensation reactions4. For a more detailed analysis, it would be best to refer to the original research papers.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C30H31N5O2S) and molecular weight (525.67)1. Unfortunately, other specific properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Antiproliferative Activity
Research on thiazolo[3,2-b][1,2,4]triazole derivatives, such as the study by Narayana et al. (2010), highlights the potential antiproliferative activity of these compounds. The synthesis and characterization of new derivatives have shown promising results in inhibiting the proliferation of cancer cells, suggesting potential applications in cancer research and therapy (Narayana, K. K. V. Raj, & Sarojini, 2010).
Molecular Docking and Anticancer Properties
Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing a 1,2,4-triazole moiety, exploring their tautomeric properties, conformations, and anticancer properties through molecular docking studies. These findings indicate the potential of such compounds in developing new cancer therapies by targeting specific cancer cell receptors (Karayel, 2021).
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazole derivatives has been explored, revealing that novel compounds in this class exhibit good to moderate activities against various microorganisms. This suggests their application in developing new antimicrobial agents for treating infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anti-Inflammatory Activity
Research into thiazolo[3,2-b]-1,2,4-triazole derivatives has identified compounds with significant anti-inflammatory activities, which could lead to the development of new anti-inflammatory drugs. These compounds have shown promising results in reducing inflammation in preclinical models, making them potential candidates for drug development (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available data. It is not intended for human or veterinary use and is available for research use only1. For a more detailed safety profile, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier1.
Future Directions
The future directions for this compound could involve further research into its potential applications, particularly in the field of medicine given the neuroprotective and anti-inflammatory properties observed in similar compounds5. However, these are speculative and would require further research.
properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O2S/c1-36-24-14-8-13-23(19-24)26(27-28(35)34-29(37-27)30-20-31-34)33-17-15-32(16-18-33)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19-20,25-26,35H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUZMNHZXNTUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

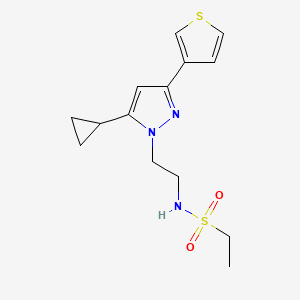
![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)
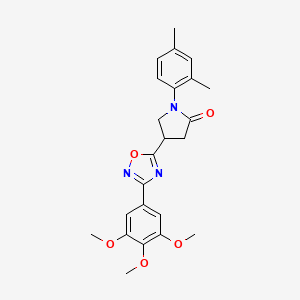
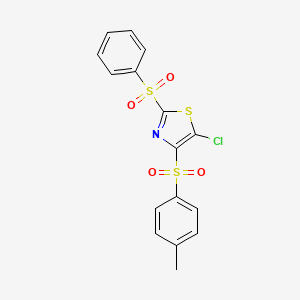
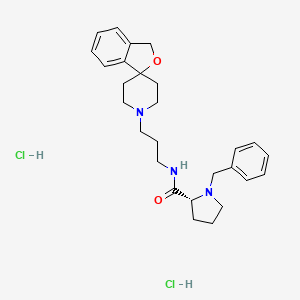
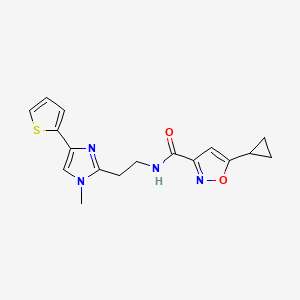
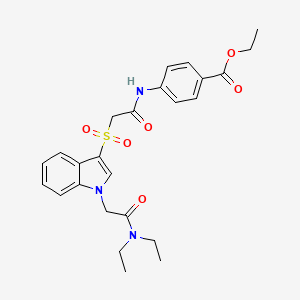
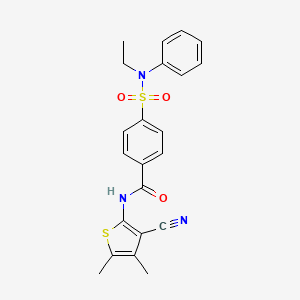
![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)
